

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS number 89151-44-0

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Compound of Interest

Compound Name: N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Cat. No.: B1323476

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A Technical Guide to N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine**, a key bifunctional intermediate in medicinal chemistry and pharmaceutical development. This document details the compound's chemical and physical properties, provides a robust experimental protocol for its synthesis, outlines methods for its analytical characterization, and explores its significant applications in the synthesis of therapeutic agents. Safety, handling, and storage protocols are also addressed to ensure its effective and safe utilization in a research environment.

Introduction

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a versatile synthetic building block of significant interest in the field of drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.

[1][2] This compound is strategically designed with two key functional groups: a tert-butyloxycarbonyl (Boc) protected nitrogen and a toluenesulfonyl (tosyl) activated primary alcohol.

The Boc group provides a stable, acid-labile protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for transformations elsewhere in the molecule.[3][4][5] The tosylate group on the ethyl side chain is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functionalities. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures and elaborating the piperidine core into targeted therapeutic agents.[1][3]

Chemical and Physical Properties

The precursor to the title compound is N-Boc-4-(2-hydroxyethyl)piperidine, which has the CAS Number 89151-44-0. Upon tosylation, a new chemical entity is formed. While a specific, dedicated CAS number for the final tosylated product is not consistently cited across chemical databases, its properties are well-defined by its structure.

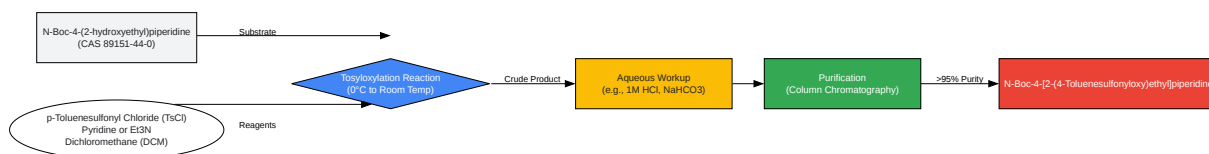
Table 1: Physicochemical Properties

Property	Value	Reference / Note
IUPAC Name	tert-butyl 4-[2-(4-methylphenyl)sulfonyloxy]ethyl piperidine-1-carboxylate	-
Precursor CAS	89151-44-0 (for N-Boc-4-(2-hydroxyethyl)piperidine)	-
Molecular Formula	C ₁₉ H ₂₉ NO ₅ S	[3]
Molecular Weight	383.50 g/mol	[3]
Appearance	Expected to be a white to off-white solid or a viscous oil	Based on related compounds
Solubility	Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol	General chemical knowledge
Boiling Point	> 480 °C (Predicted)	[3]
Density	~1.18 g/cm ³ (Predicted)	[3]

Synthesis and Purification

The primary synthetic route to **N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine** is the tosylation of its corresponding alcohol precursor, N-Boc-4-(2-hydroxyethyl)piperidine. This reaction involves the activation of the primary hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthetic Workflow



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Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Tosylation of N-Boc-4-(2-hydroxyethyl)piperidine

This protocol is a representative procedure based on standard tosylation methods.[6]

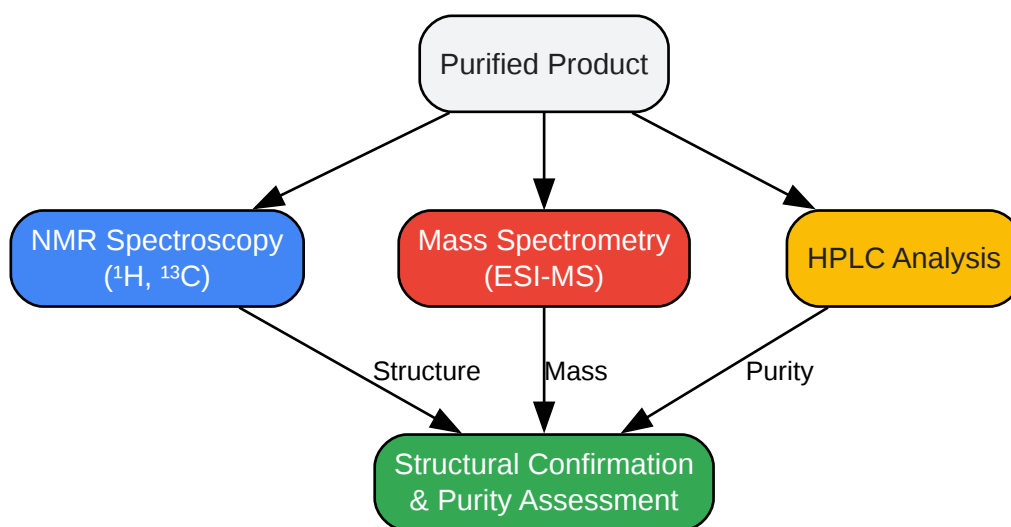
- **Preparation:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Base Addition:** If using DCM as the solvent, add a suitable base such as triethylamine (Et₃N, 1.5 eq.) or pyridine (used as solvent).
- **Reagent Addition:** Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

- **Quenching & Workup:** Upon completion, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine**.

Analytical Characterization

The structural integrity and purity of the synthesized compound are confirmed using standard analytical techniques.

Analytical Workflow



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Caption: Standard analytical workflow for product characterization.

Expected Spectral Data

While specific spectra depend on the exact conditions and solvent, the following table outlines the expected NMR and MS data based on the compound's structure.

Table 2: Typical Analytical Data

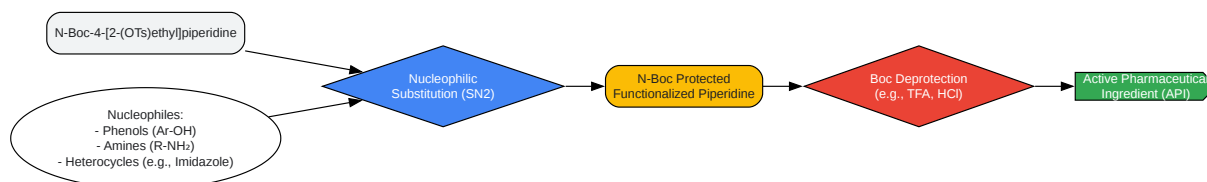
Technique	Data Type	Expected Values
¹ H NMR	Chemical Shift (δ, ppm in CDCl ₃)	~7.80 (d, 2H): Aromatic protons ortho to SO ₂ ~7.35 (d, 2H): Aromatic protons meta to SO ₂ ~4.10 (t, 2H): -CH ₂ -OTs~4.05 (br m, 2H): Piperidine CH ₂ adjacent to N (axial)~2.65 (br t, 2H): Piperidine CH ₂ adjacent to N (equatorial)~2.45 (s, 3H): Ar-CH ₃ ~1.70 (m, 2H): -CH ₂ -CH ₂ -OTs~1.65 (m, 2H): Piperidine CH ₂ (equatorial)~1.45 (s, 9H): Boc (CH ₃) ₃ ~1.10 (m, 3H): Piperidine CH and CH ₂ (axial)
¹³ C NMR	Chemical Shift (δ, ppm in CDCl ₃)	~154.7: C=O (Boc)~144.8: Aromatic C-SO ₂ ~133.0: Aromatic C-CH ₃ ~129.9: Aromatic CH (meta)~127.9: Aromatic CH (ortho)~79.5: C(CH ₃) ₃ (Boc)~69.0: -CH ₂ -OTs~44.0: Piperidine CH ₂ -N~35.5: Piperidine CH~32.0: -CH ₂ -CH ₂ -OTs~31.5: Piperidine CH ₂ ~28.4: C(CH ₃) ₃ (Boc)~21.6: Ar-CH ₃
Mass Spec.	ESI-MS	[M+H] ⁺ : m/z ≈ 384.18[M+Na] ⁺ : m/z ≈ 406.16

Applications in Drug Discovery and Development

The primary utility of **N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine** is as a versatile intermediate for introducing a substituted ethyl-piperidine moiety into target molecules. The

tosylate serves as a highly effective leaving group for nucleophilic substitution by various nucleophiles, including amines, phenols, thiols, and carbanions.

Logical Application Pathway



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Caption: Pathway from building block to Active Pharmaceutical Ingredient.

Key Therapeutic Areas

This intermediate is particularly useful in the synthesis of:

- **Kinase Inhibitors:** The extended ethyl chain provides optimal spacing and lipophilicity for binding to the active sites of various kinases.^[3]
- **GPCR Ligands:** It is a key building block for antagonists of receptors like CCR5, which are targets for antiviral therapies.
- **CNS Agents:** The piperidine core is a common feature in molecules targeting the central nervous system.^[3]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Safety and Handling Summary

Category	Recommendation
Hazards	May cause skin, eye, and respiratory irritation. Tosylates can be alkylating agents.
Personal Protective Equipment (PPE)	Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Handling	Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage	Store in a tightly sealed container in a cool, dry, and dark place. Recommended to store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture degradation.
Disposal	Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a high-value synthetic intermediate that offers researchers significant flexibility in the design and synthesis of novel drug candidates. Its well-defined reactivity, stemming from the orthogonal Boc and tosylate functionalities, allows for controlled, stepwise molecular construction. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for professionals in the pharmaceutical and chemical sciences.

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